4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Overview
Description
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound belonging to the quinazoline family, characterized by its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may contribute to various therapeutic applications, particularly in antibacterial and anticancer research.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 190.16 g/mol. The compound features a quinazoline core structure, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C9H6N2O3 |
Molecular Weight | 190.16 g/mol |
CAS Number | 202197-73-7 |
Purity | >86% |
Storage Conditions | Sealed in dry, Room Temp |
Antibacterial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study on related compounds demonstrated that modifications at the C-7 position can enhance antibacterial activity against various strains of bacteria. For instance, compounds with specific substituents showed minimum inhibitory concentration (MIC) values indicating effective inhibition of Gram-positive and Gram-negative bacteria.
Table: Antibacterial Activity of Related Compounds
Compound Name | MIC (µM) against Bacteria |
---|---|
This compound | 8.33 - 23.15 (E. coli) |
Other derivatives | 4.69 - 22.9 (B. subtilis) |
5.64 - 77.38 (S. aureus) | |
2.33 - 156.47 (P. aeruginosa) |
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. A structure-based drug design approach has identified several analogs that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: PAK4 Inhibitors
A recent study focused on the development of PAK4 inhibitors derived from quinazoline structures demonstrated that certain derivatives could significantly inhibit the migration and invasion of A549 lung cancer cells by targeting PAK4 signaling pathways. This highlights the potential of this compound and its derivatives in cancer therapy.
Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinazoline derivatives. The presence of functional groups such as thiols or carboxylic acids can enhance reactivity and biological activity.
Key Observations:
- Substituents at the C-5 and C-7 positions significantly influence antibacterial potency.
- Hydroxyl groups at specific positions can improve inhibitory action against bacterial strains.
Properties
IUPAC Name |
4-oxo-3H-quinazoline-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICASWNVSUDFGRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401290 | |
Record name | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-73-7 | |
Record name | 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: This research paper details a novel method for synthesizing 2-chloromethyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid methyl ester. This compound is a derivative of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid and serves as a valuable building block for synthesizing more complex molecules [].
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